Quercetin pentamethyl ether

Leukemia Apoptosis Flavonoid SAR

Quercetin pentamethyl ether (PMQ) is a fully methylated, non-planar flavonoid probe essential for MDR and metabolic research. Unlike quercetin, complete methoxylation abolishes ROS-scavenging capacity while conferring membrane permeability. • Potent P-gp inhibitor-most effective among related flavones-enables MDR reversal without intrinsic cytotoxicity in MDA-MB-231 models. • Orally bioavailable AMPK activator with demonstrated in vivo efficacy in MSG-induced obese mice. • Definitive negative control for flavonoid SAR: uniquely fails to induce mitochondrial depolarization, enabling unambiguous attribution of cytotoxicity to specific hydroxyl groups. ≥98% HPLC purity. Non-hazardous ambient shipping.

Molecular Formula C20H20O7
Molecular Weight 372.4 g/mol
CAS No. 1247-97-8
Cat. No. B192065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuercetin pentamethyl ether
CAS1247-97-8
SynonymsQuercetin-3,5,7,3',4'-pentamethyl ether;  3`,5-Dihydoxy-4`, 6,7-trimethoxyflavone
Molecular FormulaC20H20O7
Molecular Weight372.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3OC)OC)OC)OC
InChIInChI=1S/C20H20O7/c1-22-12-9-15(25-4)17-16(10-12)27-19(20(26-5)18(17)21)11-6-7-13(23-2)14(8-11)24-3/h6-10H,1-5H3
InChIKeyALGDHWVALRSLBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quercetin Pentamethyl Ether Pharmacological Profile


Quercetin pentamethyl ether (3,5,7,3′,4′-pentamethoxyflavone, PMF or PMQ) is a polymethoxylated flavonoid (PMF) characterized by the complete replacement of all five hydroxyl groups of the parent quercetin with methoxy substituents [1]. This structural modification fundamentally alters its physicochemical properties, converting a planar, hydrophilic polyphenol into a non-planar, lipophilic molecule [2]. Naturally occurring in plants such as Kaempferia parviflora (black ginger) and Hippophae rhamnoides (sea buckthorn), this compound is distinct from partially methylated quercetin analogs [3]. The full methylation pattern abolishes the compound's intrinsic radical-scavenging antioxidant capacity while conferring enhanced membrane permeability and a unique spectrum of biological activities that diverge significantly from those of the parent flavonoid and other methylated derivatives [4].

Why Pentamethylquercetin Is Irreplaceable


The biological activity of polymethoxylated flavonoids is exquisitely sensitive to the number and position of methoxy substitutions; thus, quercetin pentamethyl ether cannot be generically substituted by quercetin or by partially methylated derivatives like 3-O-methylquercetin, tamarixetin, or tetramethylquercetin. Studies demonstrate that full methylation fundamentally alters the compound's mechanism of action, shifting from a pro-apoptotic, ROS-generating profile characteristic of quercetin to a distinct, non-apoptotic growth inhibitory mechanism in the same cellular models [1]. This is further evidenced in triple-negative breast cancer cells, where pentamethylquercetin uniquely fails to induce cytotoxicity and mitochondrial depolarization, in stark contrast to quercetin and its other methylated derivatives [2]. Substitution with a less methylated analog would therefore introduce confounding variables related to apoptosis induction, antioxidant capacity, and membrane interaction, rendering experimental outcomes non-comparable and compromising reproducibility in studies designed to isolate methylation-dependent effects.

Pentamethylquercetin Comparative Evidence


Apoptosis-Independent Growth Inhibition in HL-60 Cells

In a direct comparative study of five flavonols isolated from sea buckthorn, pentamethylquercetin (PMQ) demonstrated the highest potency for growth inhibition in HL-60 human promyelocytic leukemia cells at a fixed concentration. Critically, PMQ achieved this superior growth inhibition without inducing apoptosis, a mechanism employed by its less methylated counterparts quercetin, kaempferol, and myricetin [1]. This indicates a distinct, non-apoptotic mechanism of action for the fully methylated derivative [1].

Leukemia Apoptosis Flavonoid SAR HL-60 cells

Lack of Cytotoxicity and Mitochondrial Depolarization in TNBC

A structure-activity relationship study in MDA-MB-231 triple-negative breast cancer cells revealed that pentamethylquercetin is a distinct outlier among quercetin derivatives. While quercetin and all other methylated derivatives (3-O-methylquercetin, isorhamnetin, tamarixetin) increased cytotoxicity after 72 hours, pentamethylquercetin showed no cytotoxic effect [1]. Furthermore, it was the only derivative that did not induce a loss of mitochondrial outer membrane potential (MOMP) after 15 minutes of incubation [1].

Breast Cancer Cytotoxicity Mitochondrial Membrane Potential MDA-MB-231 cells

P-Glycoprotein Inhibition Potency

In an evaluation of six flavone derivatives from Kaempferia parviflora for their ability to inhibit P-glycoprotein (P-gp) function, 3,5,7,3',4'-pentamethoxyflavone (PMF) was identified as the most potent. It increased the intracellular accumulation of P-gp substrates (rhodamine 123 and daunorubicin) in a concentration-dependent manner, an effect not observed to the same degree with other tested flavones, including 5,7-dimethoxyflavone which showed a lesser effect, and four others which had no significant effect [1].

Multidrug Resistance P-glycoprotein Bioavailability Chemosensitization

DNA Protection via Minor Groove Binding

Unlike its parent compound quercetin, which is a potent direct antioxidant, 3,5,7,3′,4′-pentamethoxyflavone (PMF) was found to be a 'very poor antioxidant compound' in standard radical scavenging assays [1]. Despite this, it exhibited remarkable protection of DNA from oxidative damage. This paradoxical activity was attributed to a distinct mechanism: PMF binds directly to the minor groove of DNA, providing physical shielding against damaging agents rather than acting as a sacrificial antioxidant [1].

DNA Protection Oxidative Stress DNA Binding Mechanism of Action

AMPK Activation in an Obese Mouse Model

In a monosodium glutamate (MSG)-induced obese mouse model, oral administration of pentamethylquercetin (PMQ) at 5-20 mg/kg daily produced significant metabolic improvements, including reductions in body weight gain, serum glucose, triacylglycerol, and total cholesterol, alongside improved insulin resistance [1]. These effects were mechanistically linked to activation of AMP-activated protein kinase (AMPK) in skeletal muscle, a pathway often impaired in obesity [1]. This in vivo efficacy contrasts with the well-documented poor oral bioavailability and rapid metabolism of the parent compound, quercetin, which often limits its therapeutic utility [2].

Metabolic Syndrome Obesity AMPK Insulin Resistance In Vivo

Pentamethylquercetin Research Applications


Non-Apoptotic Cell Death and Growth Arrest in Leukemia

Quercetin pentamethyl ether (PMQ) serves as a uniquely valuable tool for studies focused on non-apoptotic mechanisms of growth inhibition in leukemia. Its demonstrated ability to potently inhibit HL-60 cell proliferation without inducing the classical hallmarks of apoptosis (DNA fragmentation, chromatin condensation) [1] allows researchers to decouple growth arrest from programmed cell death. This is a critical distinction when using flavonoids as molecular probes, as the pro-apoptotic effects of compounds like quercetin can mask or confound the investigation of alternative pathways such as senescence, autophagy, or cytostatic arrest.

Negative Control for Flavonoid Cytotoxicity SAR

In SAR studies aiming to define the structural determinants of flavonoid-induced cytotoxicity in cancer cells (e.g., breast cancer), PMQ is an essential negative control. The evidence showing that it is the only quercetin derivative among several tested that does not induce cytotoxicity or mitochondrial membrane depolarization in MDA-MB-231 cells [1] makes it the definitive 'null' phenotype compound. Its use allows for unambiguous attribution of cytotoxic activity in other analogs to the presence of specific free hydroxyl groups, thereby strengthening the validity and interpretability of SAR datasets.

Lead Scaffold for Non-Toxic P-gp Chemosensitizers

For research programs focused on overcoming multidrug resistance (MDR) in cancer, PMF offers a compelling lead scaffold. Its potent and specific inhibition of P-glycoprotein (P-gp) function, identified as the most effective among related flavones from the same plant source [1], provides a validated starting point for medicinal chemistry efforts. The fact that it achieves this without inducing cytotoxicity (as shown in the MDA-MB-231 cell model [2]) is a significant advantage, as it suggests the potential to develop chemosensitizers that can enhance the efficacy of conventional anticancer drugs without adding to the overall toxicity burden on the patient.

In Vivo Tool for AMPK Activation in Metabolic Disease

When a project requires a flavonoid-based activator of AMPK with demonstrated oral in vivo efficacy in models of obesity and insulin resistance, PMQ is the superior choice over the parent compound quercetin. The evidence of significant metabolic improvement and AMPK pathway activation in MSG-induced obese mice at moderate oral doses [1] directly addresses the major limitation of quercetin—its poor bioavailability. This makes PMQ a more reliable and translationally relevant tool for target validation studies in animal models of type 2 diabetes, metabolic syndrome, and related disorders.

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